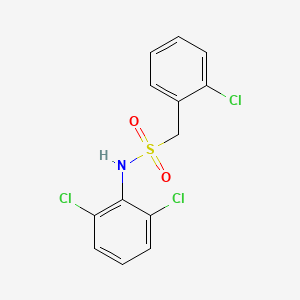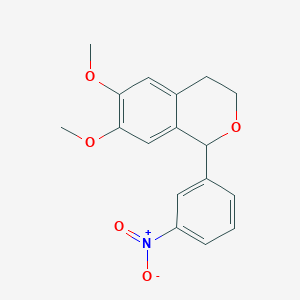
1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a 2-chlorophenyl and a 2,6-dichlorophenyl group, making it a unique structure with potential biological activities.
Méthodes De Préparation
The synthesis of 1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenylamine and 2,6-dichlorobenzene.
Sulfonation: The 2-chlorophenylamine undergoes sulfonation with methanesulfonyl chloride in the presence of a base such as triethylamine. This step forms the intermediate 2-chlorophenylmethanesulfonamide.
Coupling Reaction: The intermediate is then coupled with 2,6-dichlorobenzene under specific conditions, often involving a catalyst like palladium on carbon (Pd/C) and a suitable solvent such as dichloromethane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. This inhibition can result in antimicrobial effects by preventing the growth and replication of microorganisms.
Comparaison Avec Des Composés Similaires
1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure but different substituents on the aromatic ring.
Sulfasalazine: An anti-inflammatory drug used in the treatment of rheumatoid arthritis and inflammatory bowel disease.
Sulfadiazine: Another antibiotic used to treat bacterial infections.
The uniqueness of this compound lies in its specific combination of chlorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c14-10-5-2-1-4-9(10)8-20(18,19)17-13-11(15)6-3-7-12(13)16/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHZSYHYNBVRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=C(C=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diylbis(3,4-dimethoxybenzamide)](/img/structure/B4334587.png)
![2-(2-methoxyphenoxy)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4334603.png)
![4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide](/img/structure/B4334608.png)
![2-phenyl-4-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]-1,3-thiazole](/img/structure/B4334609.png)
![7,10-dimethoxy-6-(3-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4334618.png)
![4-({[4,5-bis(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4334626.png)
![N-(4-methylphenyl)-6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4334628.png)
![N-(2,4-DIMETHOXYPHENYL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]QUINAZOLIN-4-AMINE](/img/structure/B4334629.png)
![N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B4334638.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4334657.png)
![2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE](/img/structure/B4334660.png)
![(2-{[(ANILINOCARBONYL)OXY]METHYL}BICYCLO[2.2.1]HEPT-5-EN-2-YL)METHYL N-PHENYLCARBAMATE](/img/structure/B4334675.png)
![[2-(2,4-DICHLOROPHENYL)-4-{[(PHENYLCARBAMOYL)OXY]METHYL}-4,5-DIHYDRO-1,3-OXAZOL-4-YL]METHYL N-PHENYLCARBAMATE](/img/structure/B4334676.png)
